Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate
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Overview
Description
Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate is a complex organic compound that features a thiophene ring, a pyridazine ring, and a butanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene-2-carboxamide, which is then reacted with a pyridazine derivative. The key steps include:
Formation of Thiophene-2-carboxamide: This can be achieved through the reaction of thiophene-2-carboxylic acid with ammonia or an amine under dehydrating conditions.
Coupling with Pyridazine: The thiophene-2-carboxamide is then coupled with a pyridazine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Thioester Formation: The resulting intermediate is then reacted with ethyl 2-mercaptobutanoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the ester group to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies exploring the interactions of heterocyclic compounds with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The thiophene and pyridazine rings can interact with active sites of enzymes, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Such as thiophene-2-carboxamide, which shares the thiophene ring structure.
Pyridazine Derivatives: Such as pyridazine-3-carboxamide, which shares the pyridazine ring structure.
Thioesters: Such as ethyl 2-mercaptobutanoate, which shares the thioester functional group.
Uniqueness
Ethyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoate is unique due to the combination of its heterocyclic rings and thioester group, which confer distinct electronic and steric properties. This makes it particularly versatile in both medicinal and materials science applications, offering a broader range of interactions and functionalities compared to simpler analogs.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
ethyl 2-[6-(thiophene-2-carbonylamino)pyridazin-3-yl]sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-3-10(15(20)21-4-2)23-13-8-7-12(17-18-13)16-14(19)11-6-5-9-22-11/h5-10H,3-4H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDAVJCWDADWQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C(C=C1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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